Cas no 937399-97-8 ((1R)-1-(2-chloropyridin-4-yl)ethan-1-ol)

(1R)-1-(2-Chloropyridin-4-yl)ethan-1-ol is a chiral alcohol derivative featuring a 2-chloropyridin-4-yl substituent. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals. The presence of both hydroxyl and chloropyridine groups enhances its reactivity, enabling selective functionalization for complex molecular architectures. This compound exhibits high purity and stability under standard conditions, ensuring consistent performance in synthetic applications. Its utility extends to catalysis, ligand design, and chiral auxiliaries, where enantioselectivity is critical. The chloropyridine moiety further contributes to its versatility in cross-coupling reactions. Suitable for research and industrial use, it adheres to stringent quality standards for synthetic chemistry applications.
(1R)-1-(2-chloropyridin-4-yl)ethan-1-ol structure
937399-97-8 structure
Product Name:(1R)-1-(2-chloropyridin-4-yl)ethan-1-ol
CAS No:937399-97-8
MF:C7H8ClNO
MW:157.597520828247
MDL:MFCD18836738
CID:1980793
PubChem ID:51358482
Update Time:2025-10-30

(1R)-1-(2-chloropyridin-4-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-(2-chloro-4-pyridyl)ethanol
    • 4-Pyridinemethanol, 2-chloro-.alpha.-methyl-, (.alpha.R)-
    • (1R)-1-(2-chloropyridin-4-yl)ethan-1-ol
    • JVKWVFDRUADQGB-RXMQYKEDSA-N
    • EN300-1968737
    • SCHEMBL4330263
    • (R)-1-(2-chloropyridin-4-yl)ethanol
    • (R)-1-(2-Chloropyridin-4-yl)ethan-1-ol
    • 937399-97-8
    • AKOS015916936
    • MDL: MFCD18836738
    • Inchi: 1S/C7H8ClNO/c1-5(10)6-2-3-9-7(8)4-6/h2-5,10H,1H3/t5-/m1/s1
    • InChI Key: JVKWVFDRUADQGB-RXMQYKEDSA-N
    • SMILES: ClC1C=C(C=CN=1)[C@@H](C)O

Computed Properties

  • Exact Mass: 157.0294416g/mol
  • Monoisotopic Mass: 157.0294416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 33.1Ų

(1R)-1-(2-chloropyridin-4-yl)ethan-1-ol Pricemore >>

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Additional information on (1R)-1-(2-chloropyridin-4-yl)ethan-1-ol

Comprehensive Overview of (1R)-1-(2-chloropyridin-4-yl)ethan-1-ol (CAS No. 937399-97-8)

(1R)-1-(2-chloropyridin-4-yl)ethan-1-ol (CAS No. 937399-97-8) is a chiral organic compound that has garnered significant attention in the pharmaceutical and agrochemical industries due to its unique structural properties. This compound features a 2-chloropyridin-4-yl moiety attached to an ethanol group, making it a versatile intermediate in the synthesis of more complex molecules. Researchers and industry professionals are increasingly interested in its applications, particularly in the development of enantioselective catalysts and bioactive molecules.

The compound's chiral center at the 1-position of the ethanol group is a critical feature, as it allows for the creation of stereospecific derivatives. This property is highly valued in the design of pharmaceutical intermediates, where enantiomeric purity can significantly impact efficacy and safety. Recent studies have explored its role in the synthesis of antiviral agents and herbicides, aligning with current trends in drug discovery and sustainable agriculture.

One of the most frequently searched questions about (1R)-1-(2-chloropyridin-4-yl)ethan-1-ol revolves around its synthetic routes. Common methods include asymmetric reduction of the corresponding ketone or enzymatic resolution. These approaches are often compared in terms of yield, scalability, and environmental impact, reflecting the growing demand for green chemistry solutions. Additionally, the compound's solubility and stability under various conditions are topics of interest for formulators and process chemists.

In the context of drug discovery, (1R)-1-(2-chloropyridin-4-yl)ethan-1-ol has been investigated as a building block for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. These applications are particularly relevant given the current focus on targeted therapies for oncology and neurological disorders. The compound's ability to introduce chirality into molecular scaffolds makes it a valuable tool for medicinal chemists aiming to optimize drug-likeness and bioavailability.

From an agrochemical perspective, the 2-chloropyridine moiety in (1R)-1-(2-chloropyridin-4-yl)ethan-1-ol is known to enhance the biological activity of pesticides and herbicides. This has led to its incorporation into next-generation crop protection agents, addressing global challenges such as pest resistance and environmental sustainability. Industry reports highlight its potential in reducing application rates while maintaining efficacy, a key selling point for modern precision agriculture solutions.

Analytical characterization of (1R)-1-(2-chloropyridin-4-yl)ethan-1-ol typically involves techniques like HPLC, NMR, and mass spectrometry. These methods are crucial for ensuring the compound's purity and enantiomeric excess, which are critical quality attributes for regulatory compliance. Recent advancements in analytical chemistry have enabled more precise measurements, catering to the pharmaceutical industry's stringent standards.

The commercial availability of (1R)-1-(2-chloropyridin-4-yl)ethan-1-ol has expanded in recent years, with suppliers offering both research-grade and GMP-grade materials. This availability supports its growing use in high-throughput screening and combinatorial chemistry, where rapid access to diverse chiral building blocks is essential. Pricing trends and supply chain dynamics for this compound are closely monitored by procurement specialists in the fine chemicals sector.

Looking ahead, the future applications of (1R)-1-(2-chloropyridin-4-yl)ethan-1-ol may extend into material science, particularly in the development of chiral liquid crystals or asymmetric catalysts for polymerization reactions. Its structural features make it a candidate for creating functional materials with tailored properties, an area of increasing interest in both academic and industrial research.

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